(1S,2R)-2-propylcyclopropan-1-amine hydrochloride
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Overview
Description
(1S,2R)-2-propylcyclopropan-1-amine hydrochloride: is a chiral amine compound with a cyclopropane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-propylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and subsequent hydrochloride salt formation. One common method involves the reaction of a propyl-substituted cyclopropane with an amine under controlled conditions to yield the desired amine compound. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclopropanation and amination steps. The final product is purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (1S,2R)-2-propylcyclopropan-1-amine hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for constructing chiral centers in target molecules.
Biology: The compound’s amine group allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its chiral nature and structural features could make it a candidate for drug development, particularly in designing molecules that target specific biological pathways.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which (1S,2R)-2-propylcyclopropan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (1S,2R)-2-(aminomethyl)cyclopentan-1-ol hydrochloride
- (1S,2R)-(+)-Ephedrine hydrochloride
Comparison: Compared to similar compounds, (1S,2R)-2-propylcyclopropan-1-amine hydrochloride is unique due to its specific cyclopropane ring structure and propyl substitution. This structural uniqueness can influence its reactivity and interactions with biological targets, potentially offering distinct advantages in certain applications.
Properties
Molecular Formula |
C6H14ClN |
---|---|
Molecular Weight |
135.63 g/mol |
IUPAC Name |
(1S,2R)-2-propylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-2-3-5-4-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1 |
InChI Key |
AFZQXTAZSFMROD-IBTYICNHSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@@H]1N.Cl |
Canonical SMILES |
CCCC1CC1N.Cl |
Origin of Product |
United States |
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